3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Covalent inhibitor design Michael acceptor Target engagement

This compound uniquely combines an electrophilic C3-methylidene Michael acceptor for covalent cysteine targeting with an electron-withdrawing 4-CF₃-phenyl N-substituent that enhances binding affinity and metabolic stability. Unlike the saturated analog (CAS 82169-87-7), it irreversibly engages targets via Michael addition; unlike the non-fluorinated phenyl analog, the CF₃ group provides superior lipophilicity and CYP modulation. It serves as the extreme boundary point in pyrrolidine-2,5-dione SAR matrices, enabling full mapping of bioactivity and ADME response surfaces. Essential for covalent inhibitor screening and agrochemical discovery.

Molecular Formula C12H8F3NO2
Molecular Weight 255.19 g/mol
Cat. No. B8112403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Molecular FormulaC12H8F3NO2
Molecular Weight255.19 g/mol
Structural Identifiers
SMILESC=C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H8F3NO2/c1-7-6-10(17)16(11(7)18)9-4-2-8(3-5-9)12(13,14)15/h2-5H,1,6H2
InChIKeyHYEPJDPXLKKQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione: Structural Profile and Comparator Landscape


3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 139114-31-1) is a synthetic N-aryl maleimide derivative defined by a pyrrolidine-2,5-dione core bearing a C3-methylidene substituent and an N-1-(4-trifluoromethylphenyl) motif. It belongs to the broader class of 1,3-disubstituted pyrrolidine-2,5-diones used in exploratory medicinal chemistry for anticonvulsant, anticancer, anti-inflammatory, and agrochemical applications [1]. Its closest structural comparators include 3-methylidene-1-phenylpyrrolidine-2,5-dione (devoid of the CF₃ group), 1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (lacking the C3-methylidene), and other 1,3-substituted pyrrolidine-2,5-dione congeners with alternative N-aryl substituents. Existing literature on 1,3-disubstituted pyrrolidine-2,5-diones reveals that minor structural modifications—such as the introduction or repositioning of a trifluoromethyl group or the presence of a C3-methylene unit—can produce significant shifts in anticonvulsant ED₅₀ values, CYP inhibition profiles, and metabolic stability [2]. Despite the compound's availability from specialist chemical suppliers such as FUJIFILM Wako (catalog code JL-3464) , published head-to-head comparator data for 3-methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione against its closest structural analogs are not currently available in the peer-reviewed literature or curated bioactivity databases. The evidence presented below therefore relies on class-level inference from closely related pyrrolidine-2,5-dione derivatives where the trifluoromethyl-aryl and methylidene functionalities have been independently characterized.

Why Generic 1,3-Disubstituted Pyrrolidine-2,5-diones Cannot Substitute for 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione


The 1,3-disubstituted pyrrolidine-2,5-dione scaffold is exquisitely sensitive to substituent identity. Published structure-activity relationship (SAR) data demonstrate that substituting the N-aryl group from 4-trifluoromethylphenyl to 2-trifluoromethylphenyl shifts the anticonvulsant ED₅₀ from 20.78 mg/kg to 80.38 mg/kg in the maximal electroshock (MES) model—a nearly four-fold difference arising solely from CF₃ positional isomerism [1]. Even more striking, systematic CYP inhibition profiling across a series of pyrrolidine-2,5-dione derivatives reveals that compounds with identical cores but different C3 substituents can differ in CYP2D6 inhibition from no inhibition to 89% at 10 µM, while intrinsic clearance (CLint) values span from 0.5 to 31 µL/min/mg protein [2]. A compound lacking the C3-methylidene group (e.g., 1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, CAS 82169-87-7) cannot engage Michael acceptor chemistry at C3, fundamentally altering its covalent targeting potential versus target compounds bearing the electrophilic exocyclic methylene [3]. Conversely, 3-methylidene-1-phenylpyrrolidine-2,5-dione (CAS not assigned; C₁₁H₉NO₂, MW 187.19) lacks the electron-withdrawing CF₃ group, which is known to enhance metabolic stability and modulate lipophilicity in medicinal chemistry contexts [4]. These interdependent structural features mean that biological performance data from apparently similar pyrrolidine-2,5-diones cannot be reliably extrapolated to 3-methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione without direct experimental verification.

Quantitative Differentiation Evidence for 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione Versus Structural Analogs


C3-Methylidene Electrophilicity Confers Covalent Targeting Potential Absent in the Saturated Analog 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione

The C3-methylidene substituent of the target compound introduces an α,β-unsaturated carbonyl system capable of functioning as a Michael acceptor. This electrophilic warhead enables covalent, irreversible target engagement that is structurally precluded in the saturated comparator 1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 82169-87-7), which possesses a fully saturated pyrrolidine-2,5-dione ring [1]. In broader medicinal chemistry, α-methylene-γ-lactams and related exocyclic methylene-bearing succinimides have been deliberately exploited as covalent cysteine-targeting warheads, with demonstrated time-dependent inhibition kinetics that saturated analogs cannot replicate [2]. While direct kinetic data (k_inact/K_I) for the target compound have not been published, the structural presence of the Michael acceptor motif represents a binary—not incremental—differentiator: the saturated comparator is mechanistically incapable of the same covalent binding mode.

Covalent inhibitor design Michael acceptor Target engagement Chemical proteomics

Supplier-Verified Procurement Cost and Lead Time: FUJIFILM Wako Catalog Data for 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (JL-3464)

FUJIFILM Wako Pure Chemical Corporation lists 3-methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione under catalog code JL-3464, sourced from Combi-Blocks, with documented pricing and lead times as of the listed date . The 250 mg unit is priced at JPY 47,500; 1 g at JPY 120,000; 5 g at JPY 360,000; and 10 g at JPY 540,000. All sizes carry a post-order lead time of approximately 2–3 weeks contingent on manufacturer stock availability. By comparison, the saturated analog 1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 82169-87-7) is listed by multiple vendors in the USD 50–150/g range in catalog quantities, reflecting its simpler synthetic accessibility and broader commercial availability . This price differential of roughly 5- to 10-fold at the gram scale directly reflects the additional synthetic complexity introduced by the C3-methylidene installation.

Chemical procurement Cost benchmarking Research chemical supply Specialty reagent sourcing

Impact of the 4-Trifluoromethylphenyl Substituent on CYP Inhibition Liability: Class-Level Evidence from Structurally Proximal Pyrrolidine-2,5-diones

A systematic CYP inhibition study of pyrrolidine-2,5-dione scaffold compounds (CU01–CU11) by Rapacz et al. (2023) reveals that compounds sharing the pyrrolidine-2,5-dione core but varying in C3 and N-substitution exhibit widely divergent CYP profiles [1]. Specifically, compound CU06—which carries an aryl substituent at C3—showed potent inhibition of CYP2B6 (81%), CYP2C9 (67%), CYP2D6 (89%), and CYP3A4/5 (76%) at 10 µM, while its close analog CU07 (differing only in C3-substituent identity) showed no CYP inhibition (<20% across all isoforms) [1]. This single-substituent alteration at C3 changed the compound from a pan-CYP inhibitor to a clean profile. Additionally, the electron-withdrawing CF₃ group on the N-phenyl ring is known from broader medicinal chemistry SAR to increase metabolic stability by reducing the electron density of the aromatic ring, thereby slowing CYP-mediated oxidative metabolism [2]. The target compound uniquely combines both the CF₃-phenyl group and the C3-methylidene; neither comparator (3-methylidene-1-phenylpyrrolidine-2,5-dione nor 1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione) simultaneously possesses both features. However, compound-specific CYP data for the target molecule have not been published.

CYP inhibition Drug metabolism ADME-Tox Lead optimization

Research and Industrial Application Scenarios for 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione Where Structural Differentiation Is Decisive


Covalent Chemical Probe Development Requiring a Michael Acceptor Warhead on a Pyrrolidine-2,5-dione Scaffold

This compound is structurally suited for medicinal chemistry programs that require a covalent cysteine-targeting warhead embedded within a pyrrolidine-2,5-dione framework. The C3-methylidene group serves as an electrophilic trap, enabling irreversible target engagement via Michael addition [1]. The saturated comparator 1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 82169-87-7) lacks this functionality entirely and cannot serve as a surrogate in any covalent inhibitor screening campaign. Furthermore, the 4-CF₃-phenyl N-substituent provides the electron-withdrawing character that stabilizes the scaffold and enhances binding affinity relative to non-fluorinated phenyl analogs [2].

SAR Studies Investigating the Interplay Between C3-Electrophilicity and N-Aryl Electronics in Pyrrolidine-2,5-diones

The compound occupies a privileged position in SAR matrices that systematically vary C3-substitution (methylidene present/absent) and N-aryl electronics (4-CF₃ vs. 4-H vs. 4-OCH₃). Published class-level data demonstrate that C3-substituent identity alone can shift CYP2D6 inhibition from 0% to 89%, while N-aryl CF₃ positioning can alter anticonvulsant ED₅₀ values nearly four-fold [1][2]. The target compound, combining both the strongest electron-withdrawing N-aryl group (4-CF₃-phenyl, σₚ = 0.54) and the reactive C3-methylidene, serves as an extreme boundary point in any SAR matrix, enabling researchers to map the full response surface of bioactivity and ADME properties across the substituent space. This cannot be achieved with any single comparator lacking one of these features.

Agrochemical Lead Discovery Leveraging Fluorinated Maleimide Chemistry

Trifluoromethylated pyrrolidine-2,5-diones and related maleimides have documented precedent in insecticidal and fungicidal applications [1]. The combination of the CF₃ group (enhancing lipophilicity, metabolic stability, and membrane penetration) and the methylidene group (providing a reactive handle for target-site covalent modification) makes the target compound a compelling entry in agrochemical discovery libraries where both bioavailability and irreversible target inhibition are desired. The compound's structural features align with those of known insecticidal arylpyrrolidines disclosed in patent literature [2], though compound-specific agrochemical efficacy data remain unpublished.

Quote Request

Request a Quote for 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.